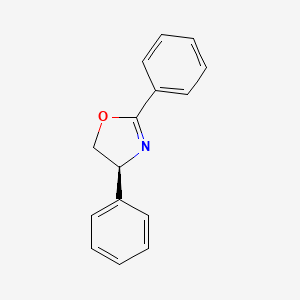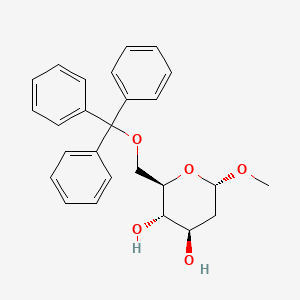
Fmoc-D-Lys(Ac)-OH
説明
Fmoc-D-Lys(Ac)-OH is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-D-Lys(Ac)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Ac)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications
- Supramolecular Gels: Fmoc-D-Lys(Ac)-OH is used in the creation of supramolecular hydrogels. These gels, derived from fluorenylmethoxycarbonyl-functionalized amino acids, are noted for their biocompatible and biodegradable properties. Specifically, Fmoc-D-Lys(Ac)-OH demonstrates weak antimicrobial properties when incorporated into these gels (Croitoriu et al., 2021).
Peptide Synthesis
- Improved Synthesis of Polypeptides: Research into polypeptides, which can impact human physiological processes and potentially offer disease treatments, has highlighted the importance of Fmoc-D-Lys(Ac)-OH. It is used as a material for simplifying and improving the synthetic method of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
- Peptide Ligation: Azido-protected Fmoc–Lys–OH is synthesized for use in peptide ligation. This compound is integral in forming peptide bonds, particularly in contexts where reduced side reactions are crucial (Katayama et al., 2008).
- Insulin Analogs Synthesis: The synthesis and use of Fmoc-Lys(Pac)-OH for the creation of novel semisynthetic insulin analogs is a significant application. These analogs show variable binding affinities to insulin receptors, indicating potential for tailored diabetes treatments (Žáková et al., 2007).
Material Science and Nanoassembly
- Fluorescent Labeling of Peptides: Fmoc-D-Lys(Ac)-OH plays a role in the fluorescent labeling of peptides on solid phases. This application is pivotal in biochemical studies where visualization and tracking of peptides are necessary (Katritzky et al., 2008).
- Antibacterial Composite Materials: Fmoc-decorated self-assembling building blocks, which include Fmoc-D-Lys(Ac)-OH, are being developed for their antibacterial properties. These materials have applications in biomedical contexts, such as in preventing bacterial growth in medical devices or implants (Schnaider et al., 2019).
Cancer Therapy
- Anticancer Prodrugs: Fmoc-Lys(Ac)-OH has been used in the development of selective cancer therapy prodrugs. These prodrugs are activated by specific enzymes, showing promise for targeted treatment with minimal systemic toxicity (Ueki et al., 2016).
Other Applications
- Self-Assembly in Hydrogels: Fmoc-D-Lys(Ac)-OH contributes to the self-assembly in peptide-based hydrogels. These materials have potential applications in tissue engineering and drug delivery systems (Ryan et al., 2011).
特性
IUPAC Name |
(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Ac)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B8113156.png)







![2-[(Tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B8113212.png)
![(3E,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B8113216.png)


![1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone](/img/structure/B8113246.png)